molecular formula C9H15N B069979 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine CAS No. 174148-40-4

6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine

Cat. No. B069979
M. Wt: 137.22 g/mol
InChI Key: WSLPBTYNOBZWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine, also known as DMT, is a naturally occurring psychedelic compound that has been used for centuries in various cultures for spiritual and medicinal purposes. It is a member of the tryptamine family of compounds and is found in several plants and animals, including the ayahuasca vine and certain species of mushrooms.

Mechanism Of Action

6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine works primarily by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This leads to changes in neural activity and the release of various neurotransmitters, including dopamine and norepinephrine. The exact mechanism by which 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine produces its psychedelic effects is not fully understood, but it is believed to involve the activation of certain brain regions involved in sensory perception, emotion, and cognition.

Biochemical And Physiological Effects

6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also increases the release of cortisol, a stress hormone, and has been shown to have immunomodulatory effects. In addition, 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has been shown to increase the expression of certain genes involved in neural plasticity and the formation of new neural connections.

Advantages And Limitations For Lab Experiments

6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has several advantages as a research tool, including its ability to induce altered states of consciousness and its potential therapeutic applications. However, its illegal status and the difficulty of obtaining it for research purposes can be a significant limitation. In addition, the intense and unpredictable nature of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine experiences can make it difficult to study in a controlled laboratory setting.

Future Directions

There are several areas of future research that could further our understanding of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine and its potential applications. These include studies on the long-term effects of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine use, the potential therapeutic applications of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine in the treatment of mental health disorders, and the development of new and more effective methods for synthesizing and administering 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine. In addition, further research is needed to better understand the mechanism of action of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine and its effects on the brain and body.

Synthesis Methods

6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine can be synthesized in a laboratory setting using various methods, including the reduction of indole-3-acetaldehyde with sodium borohydride, the decarboxylation of tryptamine-4,5-dicarboxylic acid, and the condensation of indole-3-acetaldehyde with methylamine. However, due to its illegal status in many countries, the synthesis and possession of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine is highly regulated and restricted.

Scientific Research Applications

6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has been the subject of extensive scientific research in recent years, particularly in the fields of neuroscience, psychology, and psychiatry. Studies have shown that 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine can induce profound altered states of consciousness, including mystical experiences and spiritual insights. It has also been shown to have potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and addiction.

properties

CAS RN

174148-40-4

Product Name

6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine

InChI

InChI=1S/C9H15N/c1-7-6-10-5-3-4-9(10)8(7)2/h7H,3-6H2,1-2H3

InChI Key

WSLPBTYNOBZWIC-UHFFFAOYSA-N

SMILES

CC1CN2CCCC2=C1C

Canonical SMILES

CC1CN2CCCC2=C1C

synonyms

1H-Pyrrolizine,2,3,5,6-tetrahydro-6,7-dimethyl-(9CI)

Origin of Product

United States

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